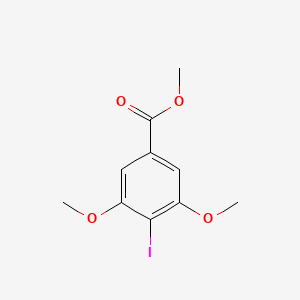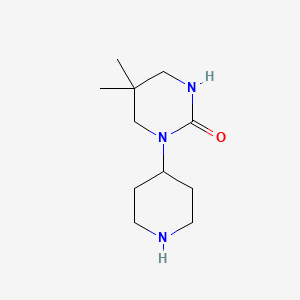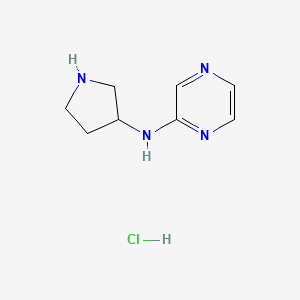
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylpyrrolidin-1-yl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, 3,3-dimethylpyrrolidine, is reacted with a suitable electrophile to introduce the methyl group at the nitrogen atom.
Attachment to the Phenyl Ring: The resulting (3,3-dimethylpyrrolidin-1-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: Finally, the phenyl ring is functionalized with a boronic acid group using a suitable boron reagent, such as boronic acid or a boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The pyrrolidine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Research: Investigated for its potential as a molecular probe or drug candidate.
Wirkmechanismus
The mechanism of action of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This is followed by the transmetalation step, where the organic group is transferred to the electrophile, forming a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine group, making it less versatile in certain synthetic applications.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the pyrrolidine group, affecting its reactivity and applications.
Uniqueness
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the (3,3-dimethylpyrrolidin-1-yl)methyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H20BNO2 |
|---|---|
Molekulargewicht |
233.12 g/mol |
IUPAC-Name |
[4-[(3,3-dimethylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-13(2)7-8-15(10-13)9-11-3-5-12(6-4-11)14(16)17/h3-6,16-17H,7-10H2,1-2H3 |
InChI-Schlüssel |
YBZNKVRRDQSODT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CN2CCC(C2)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


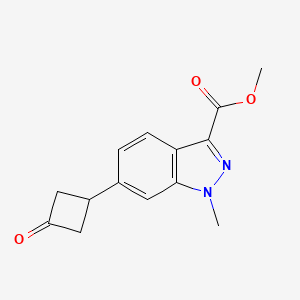
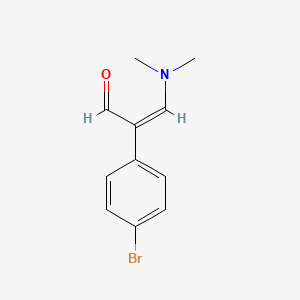
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

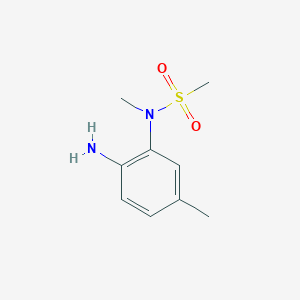
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
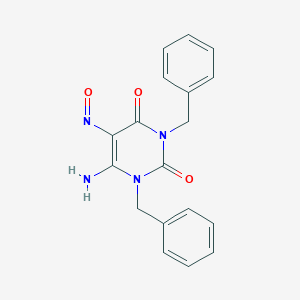
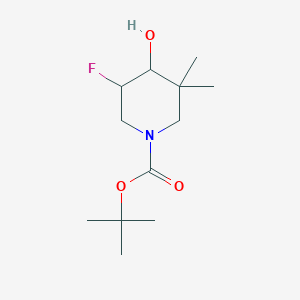
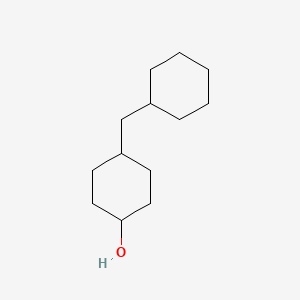
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
